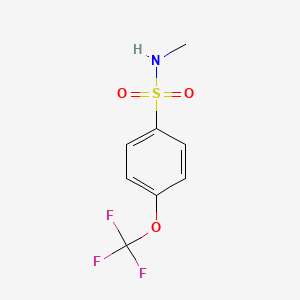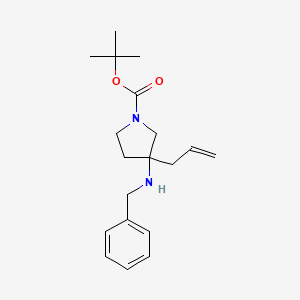
1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine derivative that has shown potential in various areas of research, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter receptors, including the serotonin receptor. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been shown to increase the release of serotonin in the brain, which may contribute to its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of cell proliferation, and the induction of apoptosis. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One of the advantages of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is its potential as a lead compound for the development of new drugs targeting various diseases. 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has also been shown to have a high degree of selectivity for its target receptors, which may reduce the risk of off-target effects. However, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in lab experiments.
将来の方向性
There are several future directions for the study of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine. One direction is the development of new derivatives of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine with improved pharmacological properties. Another direction is the investigation of the potential of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of the mechanism of action of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine and its interaction with various neurotransmitter receptors may provide insights into the development of new drugs targeting these receptors.
合成法
The synthesis of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine involves the reaction of 6-fluoronicotinic acid with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine, which can be purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has shown potential in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been studied for its potential as a lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been used as a tool compound to investigate the pharmacological properties of various drug targets. In neuroscience, 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has been studied for its potential as a modulator of neurotransmitter receptors, including the serotonin receptor.
特性
IUPAC Name |
(6-fluoropyridin-3-yl)-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-11-13(4-9-23-11)16(22)20-7-5-19(6-8-20)15(21)12-2-3-14(17)18-10-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNDLVIZFYEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)
![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643845.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)
![3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643847.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)


![2,4-dimethoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2643853.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2643857.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2643859.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)